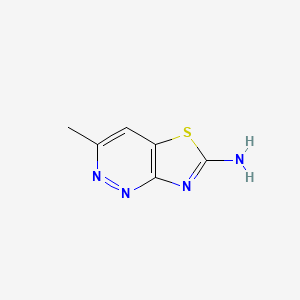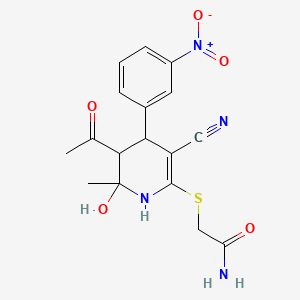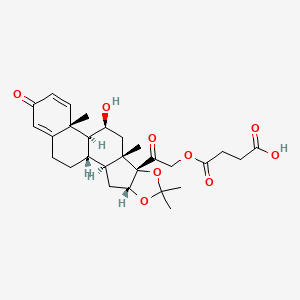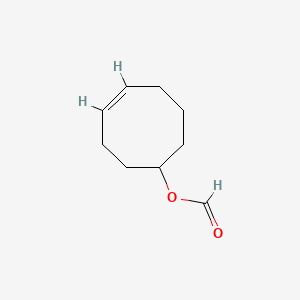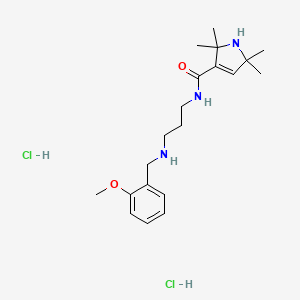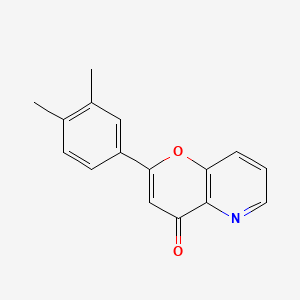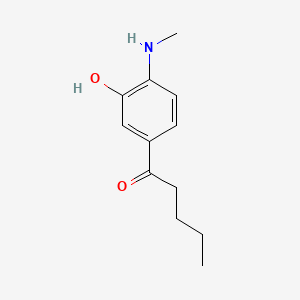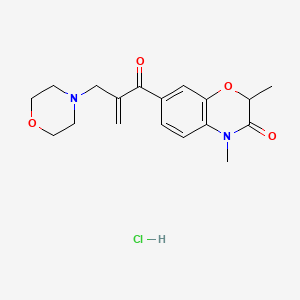
(2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium methyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium methyl sulphate is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is often utilized in formulations for personal care products, detergents, and other cleaning agents due to its ability to reduce surface tension and enhance the spreading and wetting properties of liquids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium methyl sulphate typically involves the following steps:
Amidation Reaction: The initial step involves the reaction of octadecanoic acid with 3-aminopropylamine to form N-(3-aminopropyl)octadecanamide.
Quaternization Reaction: The resulting amide is then reacted with dimethyl sulfate in the presence of a base such as sodium hydroxide to form the quaternary ammonium compound.
Sulphation: Finally, the quaternary ammonium compound is treated with methyl sulphate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The product is purified using techniques such as crystallization, filtration, and drying to obtain the desired purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, hydroxides, and other nucleophilic species.
Major Products
Oxidation Products: Corresponding oxides and hydroxylated derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Varied depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium methyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture and molecular biology for its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, detergents, and cleaning agents.
Mecanismo De Acción
The mechanism of action of (2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium methyl sulphate involves its surfactant properties. It reduces surface tension, allowing for better spreading and wetting of liquids. The quaternary ammonium group interacts with negatively charged surfaces, disrupting microbial cell membranes and leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium chloride
- (2-Hydroxyethyl)methylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium methyl sulphate
Uniqueness
(2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium methyl sulphate is unique due to its specific combination of surfactant properties and antimicrobial effects. Its ability to reduce surface tension and disrupt microbial cell membranes makes it particularly valuable in both industrial and scientific applications.
Propiedades
Número CAS |
61792-35-6 |
|---|---|
Fórmula molecular |
C26H56N2O6S |
Peso molecular |
524.8 g/mol |
Nombre IUPAC |
2-hydroxyethyl-dimethyl-[3-(octadecanoylamino)propyl]azanium;methyl sulfate |
InChI |
InChI=1S/C25H52N2O2.CH4O4S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25(29)26-21-19-22-27(2,3)23-24-28;1-5-6(2,3)4/h28H,4-24H2,1-3H3;1H3,(H,2,3,4) |
Clave InChI |
JOQAQKBSXCRNFW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



